7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenacylpyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-23-19-15(20(28)24(2)21(23)29)12-16(25(19)10-7-11-30-3)18(27)22-13-17(26)14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11,13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODSYZSWLJBBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NCC(=O)C3=CC=CC=C3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-Methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C₁₃H₁₇N₃O₅
- Molecular Weight : 295.30 g/mol
- CAS Number : 1086386-36-8
- Melting Point : 165°C to 167°C (decomposition) .
The compound's biological activity is primarily attributed to its interaction with specific protein targets involved in cellular processes. Notably, it has been studied as an inhibitor of Polo-like kinase 1 (Plk1), a crucial regulator of cell division and a target in cancer therapy.
Inhibition of Polo-like Kinase 1 (Plk1)
Plk1 is involved in various mitotic processes and is often overexpressed in cancer cells. Compounds that inhibit Plk1 can potentially halt cancer cell proliferation. Research indicates that derivatives of this compound exhibit significant inhibitory effects on Plk1's activity by disrupting its protein-protein interactions .
Biological Activity Data
The following table summarizes the biological activity and potency of this compound against various biological targets:
| Biological Target | Assay Type | IC50 (μM) | Reference |
|---|---|---|---|
| Polo-like kinase 1 | ELISA | 4.38 | |
| Protein-protein interactions | Binding affinity | <10 | |
| Cancer cell lines | Cytotoxicity assay | Varies by line |
Study on Anticancer Activity
In a study published in Nature Communications, researchers synthesized various analogs of the compound and evaluated their anticancer properties in vitro. The study found that certain modifications significantly enhanced the potency against breast and lung cancer cell lines. The most effective analog demonstrated an IC50 value lower than that of established Plk1 inhibitors .
Pharmacokinetics and Toxicology
A detailed pharmacokinetic study indicated that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological evaluations showed low cytotoxicity in normal cell lines compared to cancerous ones, suggesting a degree of selectivity that is advantageous for therapeutic applications .
Scientific Research Applications
The compound 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic molecule with potential applications in medicinal chemistry and biochemistry. This article explores its scientific research applications, including biochemical properties, cellular effects, and potential therapeutic uses.
Basic Information
- Molecular Formula : C₁₃H₁₇N₃O₅
- Molecular Weight : 295.3 g/mol
- CAS Number : 1086386-36-8
- Melting Point : 165°C to 167°C (decomposition)
- Purity : Typically 96% .
Structural Characteristics
The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for its biological activity. The presence of various functional groups, including methoxy and carbonyl moieties, contributes to its reactivity and interaction with biological targets.
Biochemical Analysis
Pyrimidine derivatives like this compound are often studied for their interactions with enzymes and proteins. They can act as inhibitors or activators in various biochemical pathways. Research indicates that this compound may influence cellular metabolism by interacting with key metabolic enzymes .
Cellular Effects
The compound's structure suggests potential roles in modulating cellular functions. Pyrimidines are integral to nucleic acid synthesis and cellular signaling pathways. Thus, this compound could affect cell proliferation, apoptosis, and differentiation processes .
Molecular Mechanism of Action
While the precise molecular mechanism of action for this specific compound is not fully elucidated, it is hypothesized that it interacts with biomolecules through binding interactions. This could involve enzyme inhibition or activation and modulation of gene expression .
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives may exhibit anticancer properties. The ability of this compound to inhibit specific cancer-related enzymes could provide a basis for its use in cancer therapy. Further research is needed to explore its efficacy against various cancer cell lines .
Neuroprotective Effects
Given the role of pyrimidines in neurological function, there is potential for this compound to be developed as a neuroprotective agent. Its effects on neurotransmitter systems and neuroinflammation are areas of ongoing investigation .
Data Tables
| Activity Type | Potential Effects |
|---|---|
| Enzyme Inhibition | Possible anticancer activity |
| Cellular Modulation | Influence on metabolism |
| Neuroprotection | Potential protective effects |
Case Studies and Research Findings
- Anticancer Studies : Initial studies suggest that compounds similar to this one have shown promise in inhibiting tumor growth in vitro. Specific mechanisms include targeting DNA synthesis pathways and inducing apoptosis in cancer cells.
- Neuroprotective Research : Investigations into the neuroprotective effects of pyrimidine derivatives indicate their ability to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally related pyrrolo[2,3-d]pyrimidine derivatives:
Impact of Substituents
- Position 7: 3-Methoxypropyl (Target): Balances hydrophilicity (methoxy) and flexibility (propyl chain), favoring membrane permeability . Cyclopentyl (): Enhances steric bulk, likely improving target binding affinity.
Carboxamide Group :
Analytical and Computational Comparisons
- NMR Profiling : Substituent changes alter chemical shifts in regions A (positions 29–36) and B (39–44), indicating modified electronic environments (e.g., 3-methoxypropyl vs. butyl) .
- Molecular Similarity :
Research Findings and Implications
Structural Clustering and Bioactivity
- Compounds with similar Murcko scaffolds cluster together in chemical space networks, but minor substituent changes (e.g., phenylethyl vs. methoxypropyl) significantly alter docking affinities .
- Bioactivity clustering () suggests the target compound may share modes of action with other carboxamide derivatives but differ from ester or sulfonamide analogs.
Q & A
Q. What synthetic strategies are reported for pyrrolo[2,3-d]pyrimidine derivatives analogous to this compound, and how do reaction conditions impact yield?
- Methodological Answer : Multistep synthesis typically involves coupling pyrrolo[2,3-d]pyrimidine cores with functionalized side chains. For example, describes using 2-chloro-4,6-dimethoxy-1,3,5-triazine as a coupling agent in anhydrous DMF with N-methylmorpholine to form carboxamide linkages (yield: 63%) . Key factors:
-
Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
-
Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
-
Purification : Silica gel chromatography or recrystallization (e.g., from ethanol-DMF mixtures) is critical for purity .
- Data Table :
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks using δ values for methoxypropyl (δ ~3.3 ppm), dimethyl groups (δ ~3.0 ppm), and aromatic protons (δ ~7.2–7.5 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error) .
- X-ray diffraction : Resolve spatial configuration of the pyrrolo[2,3-d]pyrimidine core, as demonstrated for ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported biological activities of pyrrolo[2,3-d]pyrimidine analogs?
- Methodological Answer : Discrepancies in IC50 values or target selectivity may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound stability. Strategies include:
- Dose-response curves : Test the compound under standardized ATP levels (e.g., 10 μM vs. 100 μM) .
- Metabolic stability assays : Use liver microsomes to assess degradation rates affecting in vitro vs. in vivo results .
- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular proliferation studies (e.g., MTT assays) .
Q. How can molecular docking guide the design of derivatives targeting kinase domains?
- Methodological Answer :
- Template selection : Use crystal structures of kinase domains (e.g., EGFR, VEGFR) from the PDB. Align the compound’s pyrrolo[2,3-d]pyrimidine core with ATP-binding sites.
- Docking software : Schrödinger Glide or AutoDock Vina to predict binding poses. Focus on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) and hydrophobic interactions with methoxypropyl groups .
- Validation : Compare docking scores (e.g., GlideScore ≤ −6.0) with experimental IC50 values from kinase profiling .
Q. What are the challenges in optimizing bioavailability for this compound class?
- Methodological Answer : Poor solubility and permeability are common. Address via:
- Prodrug strategies : Modify the 2-oxo-2-phenylethyl group to ester prodrugs, improving intestinal absorption .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance plasma half-life .
- LogP optimization : Aim for LogP 1–3 using substituents like methoxypropyl (clogP ~2.1) to balance hydrophilicity .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show no efficacy?
- Methodological Answer : Variations may stem from:
- Cell line specificity : Test across panels (e.g., NCI-60) to identify responsive lineages (e.g., leukemia vs. solid tumors) .
- Metabolic activation : Some compounds require cytochrome P450-mediated activation (e.g., CYP3A4) .
- Off-target effects : Use kinome-wide profiling (e.g., KinomeScan) to distinguish primary targets from artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
